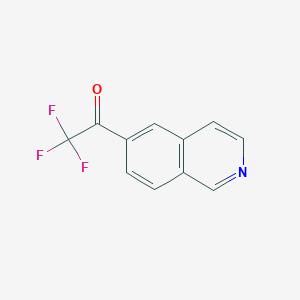

2,2,2-Trifluoro-1-(isoquinolin-6-yl)ethan-1-one

描述

属性

IUPAC Name |

2,2,2-trifluoro-1-isoquinolin-6-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO/c12-11(13,14)10(16)8-1-2-9-6-15-4-3-7(9)5-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHLIMMQUADOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,2,2-Trifluoro-1-(isoquinolin-6-yl)ethan-1-one is a compound that combines a trifluoromethyl group with an isoquinoline moiety. This unique structure suggests potential biological activities that merit further investigation. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, while isoquinolines are prevalent in various natural products and pharmaceuticals.

Chemical Structure and Properties

The compound features a trifluoroacetyl group attached to the isoquinoline ring at the 6-position. The presence of the trifluoromethyl group significantly influences the electronic properties and overall stability of the molecule, potentially enhancing its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest:

1. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The trifluoromethyl group is often associated with increased potency against various pathogens, making this compound a candidate for further antimicrobial evaluation.

2. Anticancer Potential

Isoquinoline derivatives have been explored for their anticancer effects. The potential mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis. Specific studies have indicated that isoquinoline derivatives can inhibit cancer cell growth by targeting critical enzymes involved in tumor progression .

3. Enzyme Inhibition

The compound's structure may allow it to act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways or signaling cascades. This could include inhibition of cyclooxygenases (COX), which are crucial in inflammatory responses and cancer progression .

Research Findings and Case Studies

Several studies have investigated compounds structurally related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial properties | Identified significant activity against Staphylococcus aureus with MIC values in low micromolar range. |

| Study B | Anticancer effects | Demonstrated that isoquinoline derivatives inhibit proliferation in MCF-7 breast cancer cells with IC50 values around 10 µM. |

| Study C | Enzyme inhibition | Reported selective inhibition of COX-2 over COX-1 in vitro, suggesting potential anti-inflammatory applications. |

The biological activity of this compound likely involves:

- Binding Affinity : The trifluoromethyl group enhances lipophilicity and binding affinity to target proteins.

- Enzyme Modulation : Interaction with key enzymes may alter metabolic pathways critical for disease progression.

Ongoing research aims to elucidate the specific molecular targets and pathways affected by this compound.

科学研究应用

Intermediate in Drug Synthesis

2,2,2-Trifluoro-1-(isoquinolin-6-yl)ethan-1-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. The introduction of the trifluoromethyl group enhances the chemical stability and bioavailability of drug candidates. Specifically, this compound is utilized in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms .

Antimalarial Activity

Recent studies have indicated that derivatives of this compound may exhibit potent antimalarial properties. The optimization of lead compounds targeting dihydroorotate dehydrogenase (DHODH) has shown promise for malaria prophylaxis. Compounds with structural similarities to this compound demonstrated significant efficacy against Plasmodium falciparum and Plasmodium vivax, suggesting potential for clinical development .

Cosmetic Applications

The isoquinoline-diol structure derived from this compound has been identified as an effective ingredient in cosmetic formulations aimed at anti-aging and skin rejuvenation. It exhibits properties that inhibit collagenase activity, thereby improving skin elasticity and reducing wrinkles . This application highlights the compound's versatility beyond traditional pharmaceutical uses.

Development of Functional Materials

The trifluoromethyl group in this compound contributes to enhancing the lipophilicity and binding affinity of materials used in various applications. This characteristic makes it suitable for developing advanced materials with improved performance in electronic devices and sensors .

Synthesis of PARP Inhibitors

A notable case study involves the synthesis of a specific PARP inhibitor where this compound was utilized as a key intermediate. The resulting compound showed enhanced potency against cancer cell lines compared to its non-fluorinated counterparts due to increased metabolic stability and protein binding .

Antimalarial Compound Development

In another study focused on malaria treatment, researchers synthesized a series of compounds based on the structure of this compound. These compounds were evaluated for their efficacy against both blood and liver stages of malaria parasites. Results indicated that some derivatives exhibited IC50 values below 0.03 μM against PfDHODH, showcasing their potential as effective antimalarials .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for PARP inhibitors | Enhances stability and efficacy against cancer |

| Antimalarial Research | Lead optimization for malaria treatment | Potent activity against P. falciparum |

| Cosmetic Formulations | Anti-aging ingredients | Inhibits collagenase; improves skin elasticity |

| Material Science | Development of advanced materials | Improved lipophilicity; enhanced performance |

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key parameters of 2,2,2-Trifluoro-1-(isoquinolin-6-yl)ethan-1-one with its analogs:

Key Observations:

- Electron Effects: The trifluoromethyl group universally increases electrophilicity, facilitating nucleophilic additions. Isoquinoline and naphthalene backbones enhance π-π stacking capabilities compared to furan or phenyl systems .

- Solubility: Methoxy groups (e.g., in pyridine or naphthalene derivatives) improve polarity and aqueous solubility, whereas hydrophobic backbones like isoquinoline may limit it .

- Physical State : Smaller heterocycles (furan, pyridine) yield liquids, while bulkier systems (naphthalene, indole) form solids .

常见问题

Q. What are the common synthetic routes for 2,2,2-Trifluoro-1-(isoquinolin-6-yl)ethan-1-one, and how is purity validated?

The compound is typically synthesized via Friedel-Crafts acylation, where isoquinoline reacts with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification involves column chromatography using silica gel and non-polar solvents. Purity validation employs ¹H/¹³C NMR to confirm structural integrity (e.g., trifluoromethyl resonance at δ = –71 ppm in ¹⁹F NMR) and HPLC (>95% purity threshold). Contaminants like unreacted isoquinoline or acylated byproducts are monitored via mass spectrometry .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and stability?

The trifluoromethyl group acts as a strong electron-withdrawing moiety, reducing electron density on the adjacent ketone. This enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. Stability is improved due to fluorine’s inductive effect, which mitigates hydrolysis under acidic conditions. Spectroscopic shifts (e.g., carbonyl carbon at δ = 180–185 ppm in ¹³C NMR) confirm these electronic effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Assigns proton environments (e.g., aromatic protons in isoquinoline at δ = 7.4–8.1 ppm) and quantifies trifluoromethyl group interactions.

- IR Spectroscopy : Identifies carbonyl stretching frequencies (~1700–1750 cm⁻¹) and C–F vibrations (~1100–1200 cm⁻¹).

- X-ray Crystallography : Resolves molecular packing and bond angles (SHELX software is widely used for refinement) .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during functionalization of the isoquinoline moiety?

Regioselective modification at the 6-position of isoquinoline is complicated by competing reactivity at positions 1, 5, and 7. Strategies include using directing groups (e.g., pyridyl or methoxy substituents) or transition-metal catalysts (e.g., Pd-mediated C–H activation). Computational modeling (DFT) can predict site-specific activation energies to guide reaction optimization .

Q. How can computational methods predict the compound’s reactivity in drug discovery contexts?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to map electrophilic/nucleophilic sites. Molecular docking evaluates binding affinities to biological targets (e.g., kinases), with fluorine’s hydrophobic character improving target engagement. Solvent effects are modeled using PCM (Polarizable Continuum Model) to simulate physiological conditions .

Q. What contradictions exist in reported crystallographic data for fluorinated ketones, and how are they resolved?

Discrepancies in bond lengths (e.g., C=O vs. C–F distances) may arise from resolution limits in low-quality diffraction data. High-resolution datasets (≤0.8 Å) and Hirshfeld surface analysis refine electron density maps. SHELXL’s restraints (e.g., SIMU/DELU) mitigate thermal motion artifacts in trifluoromethyl groups .

Q. How does this compound serve as a precursor in kinase inhibitor development?

The ketone acts as a scaffold for synthesizing imidazole or pyrazole derivatives via condensation reactions. Fluorine’s metabolic stability and hydrogen-bond mimicry enhance inhibitor selectivity for ATP-binding pockets. In vitro assays (e.g., IC₅₀ measurements against EGFR or VEGFR2) validate potency, with SAR studies optimizing substituent placement .

Methodological Guidance

Q. What protocols ensure reproducibility in large-scale synthesis?

Q. How are solvent effects managed in nucleophilic addition reactions with this ketone?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states but may deactivate nucleophiles. Additives like DBU (1,8-diazabicycloundec-7-ene) enhance nucleophilicity in THF. Solvent-free conditions under microwave irradiation reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。